molecular formula C12H3Cl5O B044125 2,3,4,7,8-Pentachlorodibenzofuran CAS No. 57117-31-4

2,3,4,7,8-Pentachlorodibenzofuran

Cat. No.: B044125
CAS No.: 57117-31-4
M. Wt: 340.4 g/mol
InChI Key: OGBQILNBLMPPDP-UHFFFAOYSA-N
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Description

2,3,4,7,8-Pentachlorodibenzofuran is a highly toxic organic compound belonging to the class of polychlorinated dibenzofurans. It is known for its dioxin-like properties and is often found as a contaminant in various industrial processes. This compound has significant environmental and health impacts due to its persistence and bioaccumulation in the food chain .

Mechanism of Action

Mode of Action

PeCDF interacts with its target, the AhR, by binding to it . This binding activates the receptor, which then binds to the XRE promoter region of genes . This interaction results in the activation of genes encoding the cytochrome P450 (CYP) isoforms CYP1A1 and CYP1A2 .

Biochemical Pathways

The activation of the AhR by PeCDF affects the biochemical pathways involving the CYP1A1 and CYP1A2 enzymes . These enzymes are involved in the metabolism of xenobiotics, substances foreign to the body . The activation of these enzymes can lead to various downstream effects, including the metabolism and detoxification of harmful substances .

Pharmacokinetics

It is known that pecdf is a solid and is insoluble in water . This could impact its bioavailability and distribution within the body.

Result of Action

The activation of the AhR by PeCDF and the subsequent activation of CYP1A1 and CYP1A2 can lead to various molecular and cellular effects . For example, PeCDF has been shown to decrease maternal and fetal weight and the number of live fetuses, as well as increase maternal thymus and liver weight and the percentage of fetuses with cleft palate, in developing fetuses in pregnant rat dams .

Action Environment

Environmental factors can influence the action, efficacy, and stability of PeCDF. For instance, PeCDF is a persistent organic pollutant, resistant to environmental degradation through photolytic, biological, or chemical processes . It can bioaccumulate in animal tissue and biomagnify in food chains . Therefore, the presence of PeCDF in the environment can lead to its accumulation in the bodies of organisms, potentially leading to harmful effects .

Biochemical Analysis

Biochemical Properties

2,3,4,7,8-Pentachlorodibenzofuran acts as a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates . It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . This interaction mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons .

Cellular Effects

The cellular effects of this compound are significant. It is involved in cell-cycle regulation . It also activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates . This binding interaction leads to the activation of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . Studies have shown that it has a significant impact on the weight of lake trout and white sucker .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . A progressive and dose-dependent loss of body weight was evident by 3 days after treatment .

Metabolic Pathways

This compound is involved in the activation of multiple phase I and II xenobiotic chemical metabolizing enzyme genes . This involvement in metabolic pathways contributes to its biochemical and toxic effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been fully elucidated. It is known that it is a persistent organic pollutant , suggesting that it may bioaccumulate in animal tissue and biomagnify in food chains .

Subcellular Localization

Given its role as a ligand-activated transcriptional activator , it is likely to be found in the nucleus where it can interact with the XRE promoter region of genes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,7,8-Pentachlorodibenzofuran typically involves the chlorination of dibenzofuran. This process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions usually require elevated temperatures and controlled environments to ensure the selective chlorination at the desired positions .

Industrial Production Methods

Industrial production of this compound is not common due to its toxic nature. it can be produced unintentionally during the manufacture of other chlorinated compounds, such as polychlorinated biphenyls (PCBs) and during the incineration of chlorine-containing waste materials .

Chemical Reactions Analysis

Types of Reactions

2,3,4,7,8-Pentachlorodibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and conditions used. For example, oxidation can lead to the formation of polychlorinated dibenzodioxins, while reduction can produce less chlorinated dibenzofurans .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,7,8-Pentachlorodibenzofuran is unique due to its specific chlorination pattern, which contributes to its high binding affinity to the AhR and its potent toxic effects. Its ability to induce enzyme activity and disrupt endocrine functions makes it a compound of significant concern in environmental and health studies .

Properties

IUPAC Name

2,3,4,7,8-pentachlorodibenzofuran
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InChI

InChI=1S/C12H3Cl5O/c13-6-1-4-5-2-8(15)10(16)11(17)12(5)18-9(4)3-7(6)14/h1-3H
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InChI Key

OGBQILNBLMPPDP-UHFFFAOYSA-N
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Canonical SMILES

C1=C2C3=CC(=C(C(=C3OC2=CC(=C1Cl)Cl)Cl)Cl)Cl
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Molecular Formula

C12H3Cl5O
Record name 2,3,4,7,8-PENTACHLORODIBENZOFURAN
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DSSTOX Substance ID

DTXSID7030066
Record name 2,3,4,7,8-Pentachlorodibenzofuran
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Molecular Weight

340.4 g/mol
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Physical Description

2,3,4,7,8-pentachlorodibenzofuran is a solid. (NTP, 1992), Solid; [CAMEO]
Record name 2,3,4,7,8-PENTACHLORODIBENZOFURAN
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Solubility

In water, 0.000235 mg/liter @ 23 °C
Record name 2,3,4,7,8-PENTACHLORODIBENZOFURAN
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Vapor Pressure

0.00000035 [mmHg], 2.63X10-9 mm Hg @ 25 °C
Record name 2,3,4,7,8-Pentachlorodibenzofuran
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Mechanism of Action

Halogenated aromatic hydrocarbon (HAH) compounds- /including/... polychlorinated dibenzofurans (PCDFs)-constitute a group of structurally related chemicals that induce similar toxic responses in experimental animals. ...The toxicity of some of the more active... isomers has been related to their ability to bind to a specific receptor protein, the Ah receptor, with subsequent translocation to the nucleus and induction of activation of several genes. It is thought that both immunotoxicity and carcinogenicity of HAH are related to and mediated by the receptor. HAHs are reported to promote and inhibit carcinogenesis initiated by other neoplasia-inducing agents, and it is thought that their promoter property may be related to immunotoxicity. Initial evidence on the effect of HAH on the immune system stems from the fact that exposure to high levels resulted in thymic atrophy. HAH compounds have also been shown to increase mortality among mice infected with several microorganisms, implying decreased resistance to infections. Studies of HAH exposure to decreased T-cell (CTL) activity but not with NK-cell activity or macrophage cytotoxicity. The number of peritoneal exudate macrophages is diminished in mice following exposure to HAH. A large number of studies have been performed to assess the effects of HAH exposure on humoral immunity in rodents; effects noted are reduction in the number of splenic antibody-producing cells following sensitization with sheep red blood cells (SRBC), suppression of the antibody response to SRBC, and reduction of serum antibody titers to a wide range of antigens, including tetanus toxoid and certain viruses. Inconsistent effects on levels of serum IgM, IgG, and IgA, and direct effects on B-cell differentiation in vitro have been reported. ... /Halogenated aromatic hydrocarbons/
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CAS No.

57117-31-4
Record name 2,3,4,7,8-PENTACHLORODIBENZOFURAN
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Melting Point

383 to 385 °F (NTP, 1992), 196-196.5 °C
Record name 2,3,4,7,8-PENTACHLORODIBENZOFURAN
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Record name 2,3,4,7,8-PENTACHLORODIBENZOFURAN
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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